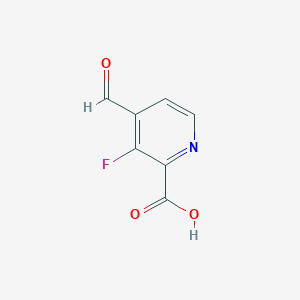![molecular formula C20H21NO2 B2472531 N-[1-(4-乙氧基苯基)乙基]-5-乙炔基-2-甲基苯甲酰胺 CAS No. 2377030-74-3](/img/structure/B2472531.png)
N-[1-(4-乙氧基苯基)乙基]-5-乙炔基-2-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide is an organic compound with a complex structure that includes an ethoxyphenyl group, an ethynyl group, and a methylbenzamide group
科学研究应用
N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals or materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through an etherification reaction, where an ethoxy group is attached to a phenyl ring.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene compound in the presence of a palladium catalyst.
Formation of the Benzamide Group: The benzamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
作用机制
The mechanism of action of N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide can be compared with other similar compounds, such as:
N-[1-(4-Ethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide: This compound has a similar structure but includes an isoxazole ring instead of an ethynyl group.
N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzoate: This compound has a similar structure but includes a benzoate group instead of a benzamide group.
The uniqueness of N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
属性
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-5-16-8-7-14(3)19(13-16)20(22)21-15(4)17-9-11-18(12-10-17)23-6-2/h1,7-13,15H,6H2,2-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMNXLBTIIWMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=CC(=C2)C#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2472456.png)




![6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B2472464.png)

![4-amino-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2472466.png)

![(5S,7R)-N-(Cyanomethyl)-2-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2472469.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2472470.png)

